
4-(Oxolan-3-yloxy)benzoic acid
Overview
Description
4-(Oxolan-3-yloxy)benzoic acid, also known as 4-(tetrahydro-3-furanyloxy)benzoic acid, is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound belongs to the class of benzoic acids and is characterized by the presence of an oxolane ring attached to the benzoic acid moiety . It is a white crystalline powder that is soluble in organic solvents but insoluble in water.
Preparation Methods
The synthesis of 4-(Oxolan-3-yloxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with tetrahydrofuran (THF) in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide . The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(Oxolan-3-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 4-(Oxolan-3-yloxy)benzyl alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-(Oxolan-3-yloxy)benzoic acid has garnered attention in various scientific research fields due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-(Oxolan-3-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The oxolane ring and benzoic acid moiety contribute to its binding affinity and specificity towards certain enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
4-(Oxolan-3-yloxy)benzoic acid can be compared with other similar compounds, such as:
- 4-(Tetrahydro-2-furanyloxy)benzoic acid
- 4-(Tetrahydro-3-furanyloxy)benzoic acid
- 4-(Tetrahydro-4-furanyloxy)benzoic acid
These compounds share structural similarities but differ in the position of the oxolane ring attachment. The unique positioning of the oxolane ring in this compound contributes to its distinct chemical and biological properties .
Biological Activity
4-(Oxolan-3-yloxy)benzoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring an oxolane moiety, contributes to its interaction with various biological targets, making it a candidate for further pharmacological studies. This article reviews the biological activity of this compound, including its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
This compound exhibits significant biochemical properties that are crucial for its biological activity:
- Protein Binding : It forms stable complexes with proteins such as bovine serum albumin (BSA), which can influence its distribution and efficacy in biological systems.
- Metabolic Pathways : The compound is involved in key metabolic pathways, including the shikimate and phenylpropanoid pathways, which are essential for various biosynthetic processes in plants and microorganisms.
Cellular Effects
Research has demonstrated that this compound has notable cytotoxic effects on several cancer cell lines:
- Prostate Cancer (PC3) : Exhibits significant cytotoxicity.
- Cervical Cancer (HeLa) : Shows inhibitory effects on cell proliferation.
- Liver Cancer (HUH7) : Induces apoptosis in liver cancer cells.
These findings suggest that the compound may have potential as an anticancer agent.
Molecular Mechanism
The molecular mechanisms underlying the biological activity of this compound involve:
- Enzyme Interaction : It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This mechanism is crucial for its role in modulating metabolic pathways and cellular signaling.
- Subcellular Localization : The localization of the compound within specific subcellular compartments can significantly affect its activity. Understanding these localization patterns is essential for elucidating its functional roles within cells.
Dosage Effects
The effects of this compound vary with dosage:
- Low Doses : At lower concentrations, it may exhibit anti-inflammatory and anticancer properties.
- High Doses : Higher concentrations can lead to cytotoxicity and adverse effects on normal cells.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antitumor Activity : A study demonstrated that this compound inhibited tumor growth in xenograft models of prostate cancer, supporting its development as a novel anticancer agent.
- Anti-inflammatory Properties : Research indicated that it reduced inflammatory markers in animal models of arthritis, suggesting a role in managing inflammatory diseases .
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(Tetrahydro-2-furanyloxy)benzoic acid | Tetrahydrofuran ring | Antimicrobial, anti-inflammatory |
4-(Tetrahydro-3-furanyloxy)benzoic acid | Tetrahydrofuran ring | Moderate cytotoxicity |
4-(Tetrahydro-4-furanyloxy)benzoic acid | Tetrahydrofuran ring | Limited bioactivity |
The distinct positioning of the oxolane ring in this compound enhances its solubility and reactivity compared to its analogs.
Properties
IUPAC Name |
4-(oxolan-3-yloxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-11(13)8-1-3-9(4-2-8)15-10-5-6-14-7-10/h1-4,10H,5-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPVXELYDOKUDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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